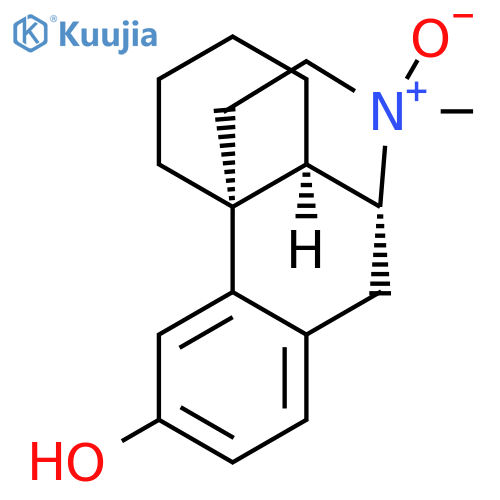Cas no 109596-70-5 (LPT N-Oxide)

LPT N-Oxide structure
商品名:LPT N-Oxide
LPT N-Oxide 化学的及び物理的性質
名前と識別子
-
- Morphinan-3-ol, 17-methyl-, 17-oxide
- LPT N-Oxide
-
- インチ: 1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1
- InChIKey: NOWSSEWFWRADOM-PKWDIUTOSA-N
- ほほえんだ: C1=C2C([C@]34CC[N+]([O-])(C)[C@H](C2)[C@]3([H])CCCC4)=CC(O)=C1
計算された属性
- せいみつぶんしりょう: 273.172878976g/mol
- どういたいしつりょう: 273.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3Ų
LPT N-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L473445-0.5mg |
LPT N-Oxide |
109596-70-5 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
| TRC | L473445-2.5mg |
LPT N-Oxide |
109596-70-5 | 2.5mg |
$ 790.00 | 2022-06-04 | ||
| TRC | L473445-5mg |
LPT N-Oxide |
109596-70-5 | 5mg |
$ 1360.00 | 2022-06-04 |
LPT N-Oxide 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
109596-70-5 (LPT N-Oxide) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
